
1-Chloro-6-nitropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-nitropyrene is a nitro-aromatic compound with the molecular formula C16H8ClNO2 . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains both a chlorine atom and a nitro group attached to the pyrene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-nitropyrene can be synthesized through a multi-step process involving the nitration and chlorination of pyrene. The nitration of pyrene typically involves the use of concentrated nitric acid and sulfuric acid as catalysts, resulting in the formation of nitropyrene derivatives. Subsequent chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-nitropyrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amino-pyrene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: 1-Amino-6-nitropyrene.
Reduction: 1-Chloro-6-aminopyrene.
Substitution: Various substituted pyrene derivatives.
Scientific Research Applications
1-Chloro-6-nitropyrene has several scientific research applications, including:
Environmental Science: Used as a model compound to study the environmental fate and transport of nitro-aromatic pollutants.
Materials Chemistry: Employed in the synthesis of advanced materials with unique photophysical properties.
Biological Studies: Investigated for its potential mutagenic and carcinogenic effects, contributing to the understanding of the health risks associated with nitro-aromatic compounds
Mechanism of Action
The mechanism of action of 1-Chloro-6-nitropyrene involves its interaction with biological molecules, leading to potential mutagenic and carcinogenic effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA, causing mutations. The chlorine atom may also influence the compound’s reactivity and interaction with cellular targets .
Comparison with Similar Compounds
1-Nitropyrene: Similar in structure but lacks the chlorine atom.
6-Nitrochrysene: Another nitro-aromatic compound with a different ring structure.
1-Nitronaphthalene: A simpler nitro-aromatic compound with fewer fused rings.
Uniqueness: 1-Chloro-6-nitropyrene is unique due to the presence of both a chlorine atom and a nitro group on the pyrene ring system.
Properties
CAS No. |
836605-21-1 |
|---|---|
Molecular Formula |
C16H8ClNO2 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
1-chloro-6-nitropyrene |
InChI |
InChI=1S/C16H8ClNO2/c17-13-7-3-9-2-6-12-14(18(19)20)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H |
InChI Key |
JSDDYUGXCCYGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)

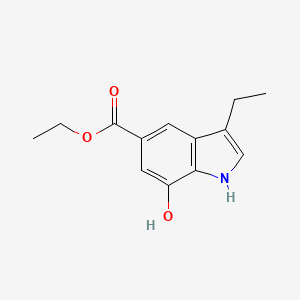
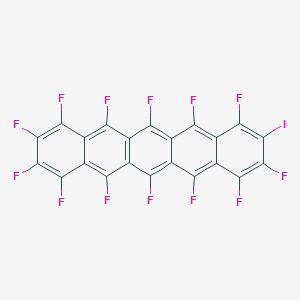

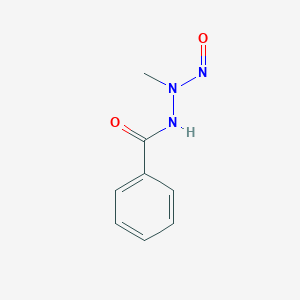
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)
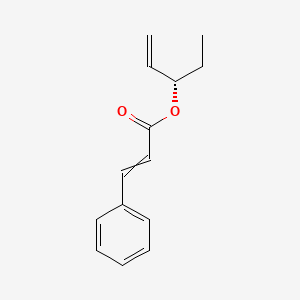

![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)

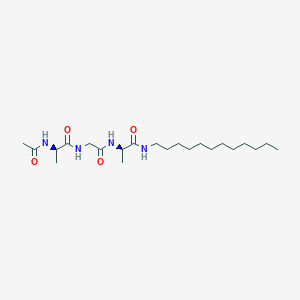
![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
